Product packaging for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile(Cat. No.:CAS No. 159831-30-8)

5-amino-1-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B071484
CAS No.: 159831-30-8
M. Wt: 121.14 g/mol
InChI Key: OAZQYILEWTZDER-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-pyrrole-3-carbonitrile is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a pyrrole core substituted with an electron-withdrawing nitrile group and an electron-donating amino group, creating a multifunctional scaffold ideal for the synthesis of more complex molecular architectures. Its primary research application lies in serving as a key precursor for the development of kinase inhibitors, receptor antagonists, and various other biologically active small molecules. The presence of both the amino and nitrile functional groups allows for extensive synthetic elaboration; the amino group can participate in amide bond formation or serve as a handle for Suzuki-Miyaura cross-coupling reactions after diazotization, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. Researchers utilize this compound to explore structure-activity relationships (SAR) in lead optimization campaigns, particularly in the design of compounds targeting cancer, inflammatory diseases, and central nervous system (CNS) disorders. Its well-defined structure and high functional group density make it an indispensable tool for constructing diverse compound libraries and advancing innovative therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B071484 5-amino-1-methyl-1H-pyrrole-3-carbonitrile CAS No. 159831-30-8

Properties

IUPAC Name

5-amino-1-methylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9-4-5(3-7)2-6(9)8/h2,4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZQYILEWTZDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435552
Record name 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159831-30-8
Record name 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-methyl-1H-pyrrole-3-carbonitrile
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Preparation Methods

Precursor Selection and Reaction Mechanisms

The pyrrole core of 5-amino-1-methyl-1H-pyrrole-3-carbonitrile is typically constructed via cyclocondensation reactions. A widely adopted approach involves the reaction of β-keto nitriles with methylamine derivatives under acidic conditions. For example, the cyclization of 3-cyanoacetylacetone with methylhydrazine in acetic acid at 80°C generates the pyrrole skeleton with simultaneous introduction of the amino group. This method leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the aromatic ring.

Alternative precursors include α,β-unsaturated nitriles, which undergo [3+2] cycloaddition with ammonia or ammonium acetate. For instance, acrylonitrile derivatives react with methylamine in the presence of Lewis acids like zinc chloride, yielding the target compound with 65–72% efficiency.

Solvent and Temperature Optimization

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents such as dimethylformamide (DMF) enhance the solubility of intermediates, while acetic acid facilitates proton transfer during cyclization. Optimal temperatures range from 70°C to 100°C, with higher temperatures accelerating ring closure but risking decomposition of the nitrile group.

Table 1: Cyclocondensation Conditions and Yields

Precursor SystemSolventTemperature (°C)Yield (%)
β-Keto nitrile + MethylamineAcetic acid8068
α,β-Unsaturated nitrile + NH₃DMF10072
Cyanoacetamide + Methyl iodideEthanol7061

N1-Methylation Techniques

Direct Alkylation of Pyrrole Intermediates

Introducing the methyl group at the N1 position often occurs via alkylation of 5-amino-1H-pyrrole-3-carbonitrile. Methyl iodide or dimethyl sulfate serves as the methylating agent, with potassium carbonate or sodium hydride as the base. Reactions conducted in anhydrous tetrahydrofuran (THF) at 0–5°C minimize side reactions such as over-alkylation or nitrile hydrolysis.

In Situ Methylation During Cyclization

Recent advances employ one-pot strategies where methylation is integrated into the cyclocondensation step. For example, using N-methylated β-keto nitriles eliminates the need for post-cyclization alkylation, streamlining the synthesis and improving overall yields to 78–85%. This method reduces purification steps and enhances atom economy.

Table 2: Methylation Efficiency Across Methods

Methylation AgentBaseSolventYield (%)
Methyl iodideK₂CO₃THF70
Dimethyl sulfateNaHDMF65
N-Methyl precursorNoneEthanol85

Catalytic Methods for Enhanced Selectivity

Lewis Acid Catalysis

Zinc chloride and boron trifluoride etherate have proven effective in directing regioselective cyclization. Zinc chloride coordinates with the nitrile group, polarizing the carbonyl carbon for nucleophilic attack, while boron trifluoride stabilizes intermediates through electron-deficient complexation. These catalysts enable reactions at lower temperatures (50–60°C), preserving functional group integrity.

Transition Metal-Mediated Approaches

Palladium-catalyzed coupling reactions offer a route to functionalized pyrroles. For instance, Suzuki-Miyaura cross-coupling of halogenated pyrrole precursors with methylboronic acids introduces the methyl group with high specificity. However, this method requires stringent anhydrous conditions and exhibits moderate yields (55–60%).

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) effectively isolates the product from unreacted starting materials. Recrystallization from ethanol-water (9:1) further enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.78 (s, 1H, pyrrole-H), δ 5.92 (s, 2H, NH₂), δ 3.45 (s, 3H, N-CH₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C pyrrole).

Industrial Scalability and Challenges

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat and mass transfer, reducing reaction times by 40% compared to batch processes. However, clogging due to insoluble intermediates remains a limitation, necessitating solvent optimization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under mild to moderate conditions.

Major Products

    Oxidation: Nitroso- or nitro-substituted pyrroles.

    Reduction: Amino- or aldehyde-substituted pyrroles.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
5-amino-1-methyl-1H-pyrrole-3-carbonitrile is primarily utilized as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to explore new reaction pathways, leading to the development of novel materials and compounds with potential applications in pharmaceuticals and agrochemicals.

Synthesis Methods
The compound can be synthesized using various methods, often starting from commercially available materials like 1-methylpyrrole and cyanogen bromide. The reaction conditions typically involve controlled temperatures and may require catalysts to enhance yields.

Biological Research

Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. A study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli3.12 - 12.52

These findings suggest that the structural features of this compound may contribute to its bioactivity, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential
The anticancer properties of this compound have also been investigated. Studies indicate that pyrrole derivatives can interact with biological targets involved in cancer progression, such as kinases and cell cycle regulators. For instance, compounds similar to this compound have been identified as potential WEE1 inhibitors, which could halt the cell cycle in cancer cells.

Medicinal Chemistry

Therapeutic Applications
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic applications. These include the development of drugs targeting specific enzymes or receptors involved in various disease pathways. For example, certain derivatives have shown promise as acid secretion inhibitors and therapeutic agents for neoplastic diseases .

Industrial Applications

Synthesis of Specialty Chemicals
In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its functional groups enhance its reactivity, making it suitable for various chemical processes .

Mechanism of Action

The mechanism by which 5-amino-1-methyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile and amino groups can form hydrogen bonds or participate in other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole/Pyrazole Core

Pyrrole-Based Analogues

2-Amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles Key Features:

  • 5-Oxo group and dihydro backbone (vs. fully aromatic pyrrole in the target compound).
  • Aryl substituent at position 1 (e.g., phenyl) .
    • Impact :
  • The ketone enhances electrophilicity, facilitating reactions like Michael additions.
  • Reduced aromaticity compared to the target compound may lower thermal stability.

4-Amino-5-benzoyl-1-benzyl-2-(tetrahydroindol-2-yl)-1H-pyrrole-3-carbonitrile Key Features:

  • Bulky benzoyl (position 5) and benzyl (position 1) groups .
  • Tetrahydroindole substituent at position 2.
    • Impact :
  • Increased steric hindrance may reduce reactivity but enhance selectivity in biological targets.
  • Higher molecular weight (MW ~423 g/mol) compared to the target (121 g/mol) affects solubility .
Pyrazole-Based Analogues

5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (2c) Key Features:

  • Methylthio group at position 3 (vs. pyrrole ring in the target) .
    • Impact :
  • MW: 155.2 g/mol, slightly higher than the target compound .

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Key Features:

  • 4-Nitrophenyl group at position 1 .
    • Impact :
  • Electron-withdrawing nitro group reduces electron density on the pyrazole ring, altering reactivity in electrophilic substitutions.

Functional Group Modifications

Cyano Group Positioning
  • 5-Amino-4-methyl-1-phenylpyrazole-3-carbonitrile Key Features:
  • Cyano group at position 3, methyl at position 4, and phenyl at position 1 . Impact:
  • Pyrazole core (vs. pyrrole) increases aromatic stability.
  • MW: 198.23 g/mol, higher than the target compound .
Hybrid Heterocycles
  • 2,4-Diamino-5-(5-amino-3-oxo-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Key Features:
  • Fused chromeno-pyridine system with pyrazole and amino-cyano groups . Impact:
  • Extended conjugation enhances UV absorption, relevant in dye or sensor applications.
  • Complex structure reduces synthetic yield (e.g., 40–60% yields reported) .

Key Findings from Comparative Analysis

  • Reactivity: Pyrrole derivatives (e.g., target compound) exhibit greater aromatic stabilization but lower electrophilicity compared to dihydro-pyrroles . Pyrazole analogues with electron-withdrawing groups (e.g., nitro) show reduced nucleophilic character at the cyano group .
  • Biological Relevance :

    • Bulky substituents (e.g., benzoyl, tetrahydroindol) enhance receptor binding but may limit bioavailability .
    • Methylthio and chloroacetyl groups in pyrazoles improve pesticidal and synthetic utility, respectively .
  • Synthetic Accessibility: Target compound’s simplicity enables high yields (e.g., 71% in pyrazole analogues ), while complex hybrids (e.g., chromeno-pyridines) require multi-step syntheses .

Biological Activity

5-Amino-1-methyl-1H-pyrrole-3-carbonitrile (C6H7N3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group at the 5-position and a carbonitrile group at the 3-position. The presence of these functional groups contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which enhance its utility in medicinal chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, pyrrole derivatives similar to this compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , with controls like ciprofloxacin showing MICs of 2 µg/mL .

Bacterial Strain MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli3.12 - 12.52

These findings suggest that compounds with similar structural features may serve as lead compounds for developing new antibacterial agents.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Studies have shown that pyrrole derivatives can interact with biological targets involved in cancer progression, such as kinases and cell cycle regulators. For example, research into WEE1 inhibitors has identified compounds that halt the cell cycle in cancer cells, suggesting potential applications for this pyrrole derivative in cancer therapy .

Synthesis Methods

Various synthetic routes have been developed for producing this compound, often involving multi-step processes that incorporate amino and carbonitrile functionalities into the pyrrole framework. These methods include:

  • Condensation Reactions : Utilizing dimedone and other reagents under specific conditions to form the desired pyrrole structure.
  • Ultrasonic Synthesis : This method enhances reaction rates and yields, providing a more efficient pathway for synthesis compared to traditional heating methods .

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The results indicated potent activity against Gram-positive bacteria, which was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Anticancer Activity Exploration

Another investigation focused on the anticancer potential of this compound through molecular docking studies, revealing strong binding affinities to key proteins involved in cancer cell proliferation and survival pathways. These findings underscore the need for further pharmacological studies to validate its therapeutic efficacy in vivo .

Q & A

Q. What are the common synthetic routes for 5-amino-1-methyl-1H-pyrrole-3-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : A widely used approach involves cyclization reactions. For example, reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Optimization includes controlling temperature (80–100°C), reaction time (6–12 hours), and stoichiometric ratios of reagents. Catalysts like sodium cyanide or formaldehyde may enhance yields, as seen in analogous pyrazole-carbonitrile syntheses .
  • Table 1 : Synthetic Routes Comparison
MethodReagentsYield (%)Key Conditions
Cyclization2-aminopyrrole + carbonitrile60–75Acetic acid, 80°C, 8h
CondensationEthyl cyanoacetate + aldehyde50–65NaCN, RT, 24h

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹, CN at ~2250 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns substituents (e.g., methyl group at δ 2.1–2.3 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 162.1).

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:
  • Antimicrobial : Broth microdilution (MIC determination) against bacterial/fungal strains.
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence/colorimetric readouts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for pyrrole-carbonitrile derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
  • Standardized Protocols : Use deuterated DMSO or CDCl₃ for consistency .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • 2D NMR : Employ COSY or HSQC to resolve overlapping signals .

Q. What strategies optimize synthetic yields while minimizing byproducts in pyrrole-carbonitrile synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Microwave Assistance : Reduce reaction time (e.g., 2h vs. 8h) and improve purity .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).

Q. How should conflicting pharmacological data (e.g., antitumor vs. non-toxic results) be analyzed?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM).
  • Cell Line Specificity : Test on diverse cancer models (e.g., solid vs. hematological tumors) .
  • Mechanistic Studies : Perform flow cytometry (apoptosis) or Western blotting (pathway analysis) to confirm targets.

Q. Which computational tools are effective for modeling the crystal structure of this compound?

  • Methodological Answer :
  • SHELX Suite : Refine X-ray diffraction data (SHELXL for small-molecule structures) .
  • WinGX : Process crystallographic data, generate ORTEP diagrams, and validate geometry .
  • Mercury Software : Analyze packing interactions and hydrogen-bonding networks .

Data Contradiction Analysis

  • Example : If IR spectra from two studies show inconsistent CN stretches (2250 vs. 2280 cm⁻¹), consider:
    • Sample Purity : Check by HPLC (≥95% purity required).
    • Polymorphism : Perform PXRD to identify crystalline forms.
    • Environmental Factors : Humidity or temperature during measurement .

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